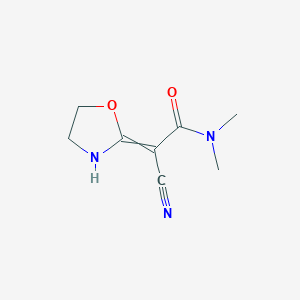![molecular formula C6H5N3O2 B12639631 6-Aminooxazolo[4,5-B]pyridin-2(3H)-one CAS No. 948306-39-6](/img/structure/B12639631.png)
6-Aminooxazolo[4,5-B]pyridin-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Aminooxazolo[4,5-B]pyridin-2(3H)-one is a heterocyclic compound that features an oxazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminooxazolo[4,5-B]pyridin-2(3H)-one typically involves the reaction of 2-hydroxy-3-aminopyridine with potassium ethylxanthogenate. This reaction forms the oxazole ring fused to the pyridine ring, resulting in the desired compound . The structure is confirmed using techniques such as PMR, IR, and mass spectrometry .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Aminooxazolo[4,5-B]pyridin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole or pyridine rings.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .
Applications De Recherche Scientifique
6-Aminooxazolo[4,5-B]pyridin-2(3H)-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 6-Aminooxazolo[4,5-B]pyridin-2(3H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxazolo[4,5-B]pyridine-2(3H)-thione: This compound is similar in structure but contains a thione group instead of an amino group.
2,3-Dihydrooxazolo[4,5-B]pyridin-2-thione: Another related compound with a dihydro structure and a thione group.
Uniqueness
6-Aminooxazolo[4,5-B]pyridin-2(3H)-one is unique due to its specific functional groups and the potential for diverse chemical modifications. This uniqueness makes it a valuable compound for developing new drugs and materials .
Propriétés
Numéro CAS |
948306-39-6 |
|---|---|
Formule moléculaire |
C6H5N3O2 |
Poids moléculaire |
151.12 g/mol |
Nom IUPAC |
6-amino-3H-[1,3]oxazolo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C6H5N3O2/c7-3-1-4-5(8-2-3)9-6(10)11-4/h1-2H,7H2,(H,8,9,10) |
Clé InChI |
KPZMZOOLFKYCJS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC2=C1OC(=O)N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[4-(1H-indazol-3-yl)triazol-1-yl]-2-methoxy-N,N-dimethylbenzamide](/img/structure/B12639579.png)
![2-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]-5-(4-fluorophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12639592.png)
![2-[4-Benzyl-1-(2-bromo-6-nitrophenyl)piperazin-2-yl]acetic acid](/img/structure/B12639593.png)


![1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-methyl-1H-benzimidazol-5-yl)-3-ethylthiourea](/img/structure/B12639608.png)


![2-{4-[(3-Phenoxyphenyl)methoxy]phenyl}cyclopropane-1-carboxylic acid](/img/structure/B12639636.png)
![3-(Piperidin-3-yl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B12639639.png)
